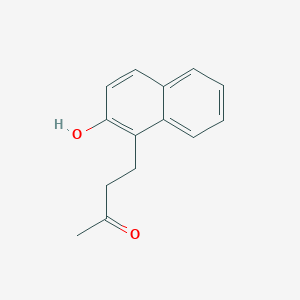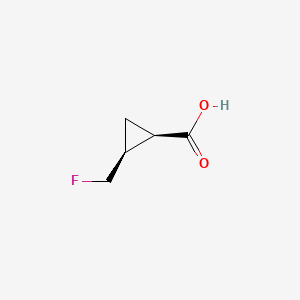
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a fluoromethyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the fluoromethyl group. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The cyclopropane ring’s strained structure can also play a role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-(Chloromethyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Bromomethyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid
Uniqueness
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and hydroxy analogs .
Propriétés
Formule moléculaire |
C5H7FO2 |
|---|---|
Poids moléculaire |
118.11 g/mol |
Nom IUPAC |
(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
Clé InChI |
UGMUWEAHMRSJRQ-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)O)CF |
SMILES canonique |
C1C(C1C(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
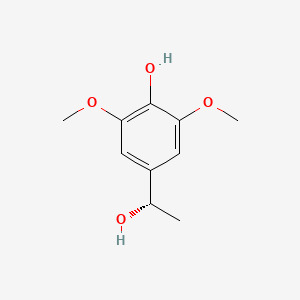
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
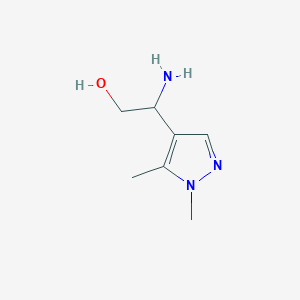
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
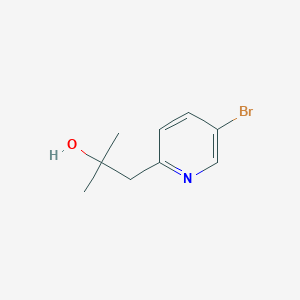
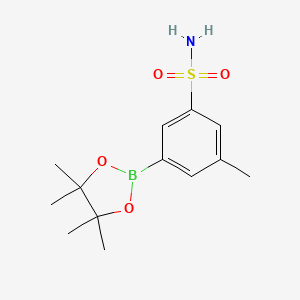
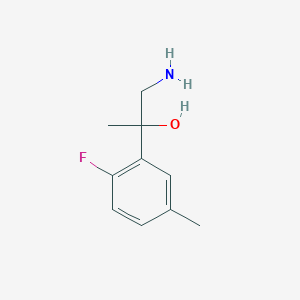

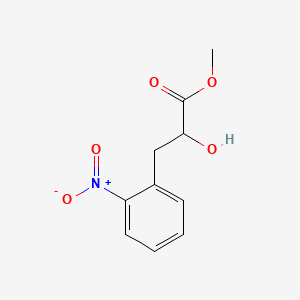
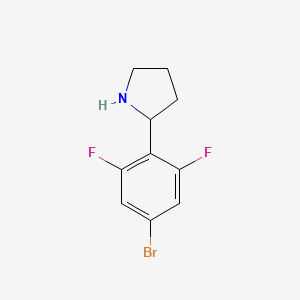
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

